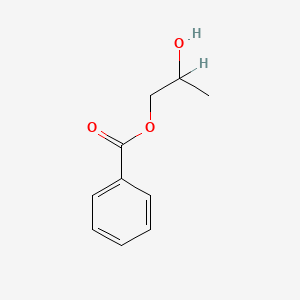
2-Hydroxypropyl benzoate
説明
2-Hydroxypropyl benzoate (2-HPB) is an organic compound that belongs to the family of benzoates. It is a colorless and odorless liquid that is soluble in water, ethanol, and other organic solvents. 2-HPB has been widely used in various industries, including food, cosmetics, and pharmaceuticals. In recent years, it has gained attention in scientific research due to its potential therapeutic properties.
科学的研究の応用
RNA and DNA Synthesis
2-Hydroxypropyl benzoate has applications in the synthesis of RNA and DNA. A study by Kempe et al. (1982) demonstrated the use of 2'-benzoylation at cis 2',3'-diols of protected ribonucleosides for preparing 5'-0-(Dimethoxytrityl)-2'-0-(benzoyl or 3,4,5-trimethoxybenzoyl)-base protected ribonucleosides. This method facilitated the synthesis of oligoribonucleotides on solid support and is important for preparing and isolating mixtures of DNA and RNA (Kempe et al., 1982).
Plant Glycosyltransferase Activity
This compound plays a role in plant glycosylation processes. Lim et al. (2002) studied the activity of Arabidopsis glycosyltransferases toward various benzoates, including 2-hydroxybenzoic acid. This research provides insights into the enzymatic modification of benzoates in plants, with implications for biotransformation and metabolic engineering (Lim et al., 2002).
Synthetic Chemistry
In synthetic chemistry, this compound is used in various reactions. Du et al. (2012) reported the use of 2-(2-benzothiazolylsulfinyl)acetates in the sulfinyl-Knoevenagel reaction with aldehydes to yield 4-hydroxyalk-2-enoates, significant in producing biologically active compounds (Du et al., 2012).
Microbial Metabolism
Research on microbial metabolism has also highlighted the role of this compound. Nakazawa and Yokota (1973) found that Pseudomonas putida utilizes benzoate pathways involving 2-hydroxymuconic semialdehyde, indicating the microbial ability to degrade benzoate compounds (Nakazawa & Yokota, 1973).
Chemosensors and Fluorescent Markers
This compound derivatives serve as chemosensors and fluorescent markers. Zhang et al. (2005) developed 8-hydroxyquinoline benzoates as fluorescent chemosensors for transition metal ions, highlighting their use in detecting metal ions in various applications (Zhang et al., 2005).
Polymer Surface Modification
In polymer science, this compound is used for modifying polymer surfaces. Rasal et al. (2008) explored the photoreaction of poly(lactic acid) and poly(hydroxyalkanoate) films, where this compound derivatives were used to alter surface properties (Rasal et al., 2008).
Tissue Engineering Materials
In the field of tissue engineering, Chen and Wu (2005) discussed the use of polyhydroxyalkanoates (PHAs), which include derivatives of this compound, as biomaterials for medical devices and tissue engineering applications (Chen & Wu, 2005).
作用機序
Target of Action
It is known that benzoate derivatives, which include 2-hydroxypropyl benzoate, interact with various biological targets
Mode of Action
Benzoate derivatives are known to interact with their targets in various ways, such as by suppressing cough reflexes . More research is required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Benzoate derivatives are known to be involved in various metabolic pathways
Pharmacokinetics
Related compounds have been studied, and their pharmacokinetic profiles may provide some insights
Result of Action
Related compounds have been shown to have various effects, such as anti-inflammatory and antitussive effects . More research is needed to understand the specific effects of this compound.
Action Environment
It is known that environmental factors can influence the action of chemical compounds
生化学分析
Biochemical Properties
2-Hydroxypropyl benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in lipid metabolism, such as lipases and esterases. These interactions often involve the hydrolysis of the ester bond in this compound, leading to the formation of benzoic acid and 2-hydroxypropyl alcohol. The compound’s ability to act as a substrate for these enzymes highlights its importance in metabolic pathways related to lipid processing .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as protein kinases, leading to altered phosphorylation states of target proteins. This modulation can impact gene expression by influencing transcription factors and other regulatory proteins. Additionally, this compound has been found to affect cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, this compound has been shown to inhibit certain esterases by binding to their active sites, thereby preventing the hydrolysis of other ester substrates. Conversely, it can also activate enzymes involved in lipid metabolism by serving as a substrate that enhances their catalytic activity. These interactions can lead to changes in gene expression, particularly in genes related to lipid metabolism and cellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced lipid metabolism and improved cellular function. At high doses, this compound can induce toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as lipases and esterases, which catalyze its hydrolysis into benzoic acid and 2-hydroxypropyl alcohol. These metabolites can further participate in metabolic processes, including the beta-oxidation of fatty acids and the citric acid cycle. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical activity. For example, the presence of this compound in the mitochondria can impact mitochondrial metabolism and energy production .
特性
IUPAC Name |
2-hydroxypropyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(11)7-13-10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYRDAWUOAHQIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041229 | |
| Record name | 1,2-Propanediol, 1-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37086-84-3 | |
| Record name | 1,2-Propanediol, 1-benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37086-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediol, 1-benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037086843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypropyl benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanediol, 1-benzoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Propanediol, 1-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxypropyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-PROPANEDIOL, 1-BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4K90ZQ89N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


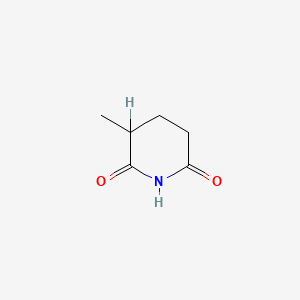

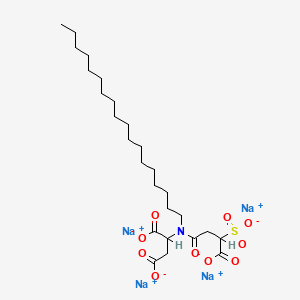
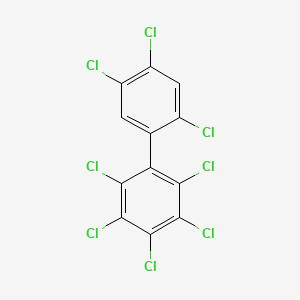
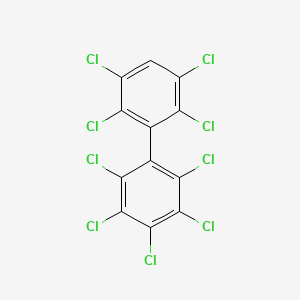

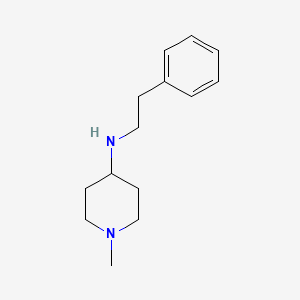
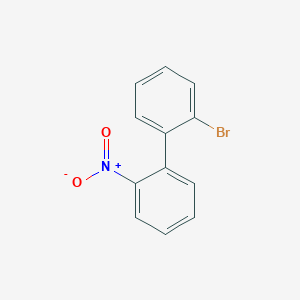
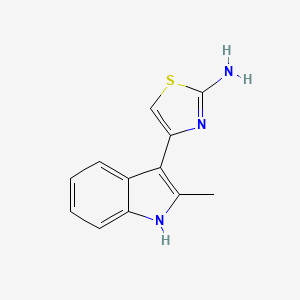
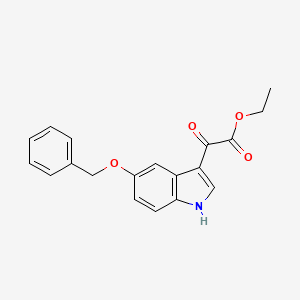
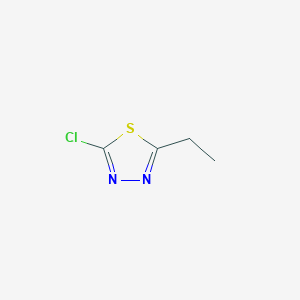

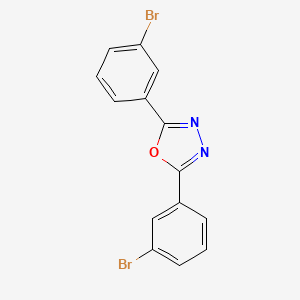
![[1,1'-Biphenyl]-2,2'-dicarbonitrile](/img/structure/B1594224.png)
